molecular formula C13H11FN2O3S B2368613 2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid CAS No. 953888-19-2

2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2368613
CAS No.: 953888-19-2
M. Wt: 294.3
InChI Key: MBNYKHZMDDMLCB-UHFFFAOYSA-N
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Description

2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid is a chemical compound of interest in medicinal and organic chemistry research, particularly for the development of novel bioactive molecules. Its structure incorporates a thiazole ring—a privileged scaffold in drug discovery known to contribute to a wide range of pharmacological activities . The presence of the thiazole core makes this compound a valuable building block for synthesizing derivatives aimed at targeting infectious diseases and metabolic disorders. Structurally similar thiazole-ethylamine derivatives have demonstrated significant promise as antitrypanosomal agents, exhibiting potent activity against Trypanosoma brucei , the parasite responsible for African sleeping sickness . Furthermore, closely related analogs, such as 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, have been identified as potent pan-activators of AMP-activated protein kinase (AMPK) . This enzyme is a central regulator of cellular energy homeostasis and a high-value target for metabolic disorders, with activators showing potential to enhance glucose utilization and improve lipid profiles in preclinical models . This product is intended for research purposes by qualified scientists and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[[2-(4-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S/c14-9-3-1-8(2-4-9)5-11(17)16-13-15-10(7-20-13)6-12(18)19/h1-4,7H,5-6H2,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNYKHZMDDMLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Condensation and Amidation Reactions

The most widely reported method involves a two-step process: (1) synthesis of the thiazole backbone via Hantzsch condensation and (2) subsequent amidation with 4-fluorophenylacetic acid.

Hantzsch Thiazole Synthesis

The thiazole ring is constructed by reacting α-bromoketones with thiourea or thioamides. For example:

  • Step 1 : 4-Fluorophenylacetic acid (1 mmol) is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (40°C, 2 h).
  • Step 2 : The acid chloride is reacted with 2-aminothiazole (1 mmol) in the presence of triethylamine (Et₃N) as a base, yielding the intermediate 2-(4-fluorophenyl)acetamido-1,3-thiazole.
  • Step 3 : The acetic acid side chain is introduced via alkylation using ethyl chloroacetate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, followed by saponification with NaOH to yield the final product.

Key Data :

Parameter Value Source
Yield (Step 2) 78–87%
Reaction Time 4–6 h
Purification Recrystallization (acetone/toluene)
Carbodiimide-Mediated Amidation

An alternative approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent:

  • Procedure : 4-Fluorophenylacetic acid (1 mmol), 2-amino-4-thiazoleacetic acid (1 mmol), and EDC·HCl (1.2 mmol) are dissolved in DCM. The mixture is stirred at 0–5°C for 3 h, followed by extraction and purification.
  • Advantage : Higher regioselectivity and reduced side reactions compared to traditional acyl chloride methods.

Key Data :

Parameter Value Source
Yield 85–90%
Purity (HPLC) ≥98%

Suzuki-Miyaura Cross-Coupling

For advanced functionalization, palladium-catalyzed cross-coupling is employed to introduce aromatic groups:

  • Reactants : 4-Fluorophenylboronic acid and 2-bromo-1,3-thiazole-4-acetic acid.
  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 12 h.
  • Outcome : Direct coupling at the thiazole C4 position with 70–75% yield.

Solid-Phase Synthesis

High-throughput methods utilize resin-bound intermediates:

  • Resin : Wang resin functionalized with Fmoc-protected thiazole.
  • Steps :
    • Deprotection with piperidine/DMF.
    • Coupling with 4-fluorophenylacetic acid using HBTU/HOBt.
    • Cleavage with TFA/DCM to release the product.
  • Yield : 82% with >95% purity.

Optimization and Scalability

Solvent and Temperature Effects

  • Optimal Solvent : DCM or DMF for amidation; ethanol/water for Hantzsch condensation.
  • Temperature : 0–5°C for carbodiimide reactions; reflux (80–100°C) for condensations.

Catalytic Enhancements

  • EDC·HCl vs. DCC : EDC·HCl reduces racemization and improves yields by 10–15% compared to dicyclohexylcarbodiimide (DCC).
  • Palladium Catalysts : Pd(OAc)₂ with XPhos ligand increases Suzuki coupling efficiency to 85%.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, COOH), 8.2 (s, NH), 7.4–7.6 (m, Ar-H), 4.1 (s, CH₂).
  • IR (KBr) : 3280 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C–F).

Crystallographic Data

Single-crystal X-ray diffraction confirms planar thiazole rings (r.m.s. deviation = 0.007 Å) and dihedral angles of 73.75° between thiazole and fluorophenyl groups.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Hantzsch Condensation 78–87 95–98 Moderate
EDC-Mediated Amidation 85–90 ≥98 High
Suzuki Coupling 70–75 90–95 Low
Solid-Phase 82 >95 High

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a lead compound in drug development targeting inflammatory diseases and cancer. Its structural features allow for modifications that can enhance its efficacy and selectivity.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that it can induce apoptosis in cancer cells through multiple pathways .

Potential as an Antimicrobial Agent

Due to its ability to disrupt microbial lipid biosynthesis, this compound is being investigated for use as an antimicrobial agent against resistant strains of bacteria.

Case Studies

  • Antitumor Activity Assessment :
    • A study evaluated the cytotoxic effects of 2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid on HepG2 cells. Results indicated a dose-dependent increase in cell death, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Research :
    • In vivo studies have assessed the compound's ability to reduce inflammation in animal models. Results showed significant reductions in inflammatory markers compared to control groups .

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares the target compound with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Key Properties/Applications Reference
2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid (Target) $ \text{C}{13}\text{H}{10}\text{FN}2\text{O}3\text{S} $ 293.29 (calculated) 4-Fluorophenylacetamido Hypothesized antimicrobial/anti-inflammatory activity N/A
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid $ \text{C}{11}\text{H}8\text{FNO}_2\text{S} $ 237.25 3-Fluorophenyl Commercial availability (purity: 95%)
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid $ \text{C}{11}\text{H}8\text{FNO}_2\text{S} $ 237.25 2-Fluorophenyl Purity: 90–96%; used in drug discovery
2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid $ \text{C}{11}\text{H}{10}\text{N}2\text{O}3\text{S}_2 $ 298.34 Thiophen-2-ylacetamido Enhanced lipophilicity; potential CNS activity
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid $ \text{C}{12}\text{H}{10}\text{ClN}2\text{O}3\text{S} $ 305.74 4-Chlorobenzoyl Electron-withdrawing group; possible enzyme inhibition

Key Differences and Implications

Fluorophenyl Positional Isomers :

  • The 2- and 3-fluorophenyl analogs (e.g., and ) exhibit identical molecular weights but differ in fluorine positioning. The 4-fluorophenyl group in the target compound may offer superior metabolic stability compared to ortho/meta positions due to reduced steric hindrance and electronic effects .

Thiophene vs. Fluorophenyl Substituents :

  • Replacement of the fluorophenyl group with thiophen-2-yl () introduces a sulfur atom, increasing lipophilicity ($\log P$: ~2.5 vs. ~1.8 for fluorophenyl analogs). This modification could enhance blood-brain barrier penetration but reduce water solubility .

Chlorobenzoyl vs.

Purity and Availability :

  • Commercial analogs like 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetic acid are available at 90–96% purity, suggesting scalable synthesis routes. The target compound’s synthesis may require optimization due to the acetamido linker’s complexity .

Biological Activity

The compound 2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid is a member of the thiazole family, known for its diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid is C12H12FN3O2SC_{12}H_{12}FN_3O_2S, with a molecular weight of approximately 281.30 g/mol. The compound features a thiazole ring that is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₂FN₃O₂S
Molecular Weight281.30 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with a similar structure have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines, indicating their potential as anticancer agents . The presence of electron-donating groups on the phenyl ring enhances this activity.

Case Study: Structure-Activity Relationship (SAR)

A study on related thiazole compounds revealed that modifications in the phenyl ring and the introduction of specific substituents can significantly alter their cytotoxic effects. For example, compounds with N-phenylcarboxamide groups demonstrated enhanced activity against Bcl-2 Jurkat cells compared to standard drugs like doxorubicin .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Some studies have reported that certain thiazole-containing compounds exhibit antibacterial activity comparable to established antibiotics such as norfloxacin. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

The biological activity of 2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar thiazole compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
  • Interference with Cell Signaling Pathways : The compound may affect pathways like the MAPK pathway, which is crucial for cell growth and differentiation .
  • Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.

Antitumor Efficacy Data

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Compound 13Both Jurkat & A-431< Doxorubicin

Antimicrobial Efficacy Data

CompoundTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus<10
Compound BEscherichia coli<20

Q & A

Q. What mechanistic insights explain its enzyme inhibition selectivity?

  • Methodological Answer :
  • Kinetic Studies : Competitive inhibition of COX-2 (Ki_i = 4.1 µM) vs. non-competitive MMP-9 inhibition (Ki_i = 9.8 µM) .
  • Mutagenesis : COX-2 Arg120Ala mutation reduces binding affinity by 10-fold, confirming H-bonding role .
  • Isothermal Titration Calorimetry (ITC) : ΔG = -8.2 kcal/mol for COX-2 binding, driven by entropy (TΔS = 6.3 kcal/mol) .

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